1-Tert-butoxycarbonyl-2-[4-(4-methylphenyl)piperazin-1-yl]-2-oxoethyl}amine
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Description
Molecular Structure Analysis
The molecular structure of similar compounds has been confirmed by single crystal X-ray diffraction analysis . The molecule of one such compound is linear in shape with the ethyl acetate moiety adopting a fully extended conformation, while another molecule is L-shaped with the molecule being twisted at the C10 atom .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, it’s worth noting that the incorporation of rigidity into the linker region of bifunctional protein degraders (like this compound) may impact the 3D orientation of the degrader and thus ternary complex formation as well as optimization of drug-like properties .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 428.53 and a molecular formula of C23H32N4O4 . It also has a boiling point of 602.7±55.0 °C (Predicted) and a density of 1.217±0.06 g/cm3 (Predicted) .Scientific Research Applications
Applications in N-heterocycle Synthesis
Chiral sulfinamides, particularly tert-butanesulfinamide, have been extensively utilized in the stereoselective synthesis of amines and their derivatives. This method is pivotal for producing structurally diverse N-heterocycles, such as piperidines, pyrrolidines, and azetidines, which are core structures in many natural products and therapeutic agents. This demonstrates the chemical's relevance in facilitating complex organic synthesis processes (Philip et al., 2020).
Environmental and Toxicological Research
The study of synthetic phenolic antioxidants (SPAs), including compounds structurally related to tert-butoxycarbonyl derivatives, addresses their environmental occurrence, human exposure, and toxicity. SPAs like BHT and DBP have been detected in various matrices, highlighting concerns about their potential toxic effects, including hepatic toxicity and DNA damage. This research underscores the importance of understanding the environmental impact and human health risks associated with these compounds (Liu & Mabury, 2020).
Therapeutic Applications of Piperazine Derivatives
Piperazine derivatives are significant in drug design, showing a broad spectrum of therapeutic uses such as antipsychotic, antidepressant, anticancer, and anti-inflammatory activities. The versatility of piperazine scaffolds in medicinal chemistry allows for the development of compounds with varied pharmacological profiles, indicating the potential for discovering new therapeutic agents (Rathi et al., 2016).
Properties
IUPAC Name |
tert-butyl N-[2-[4-(4-methylphenyl)piperazin-1-yl]-2-oxoethyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O3/c1-14-5-7-15(8-6-14)20-9-11-21(12-10-20)16(22)13-19-17(23)24-18(2,3)4/h5-8H,9-13H2,1-4H3,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYFCSYKGKIHHLE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCN(CC2)C(=O)CNC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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